

# A Comparative Guide to the In Vivo Anti-Angiogenic Effects of Fasentin

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Compound of Interest		
Compound Name:	Fasentin	
Cat. No.:	B1672066	Get Quote

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This guide provides an objective comparison of the in vivo anti-angiogenic properties of **Fasentin**, a novel small molecule, with the established anti-angiogenic agent, Suramin. The information presented is supported by experimental data from preclinical studies to aid researchers in evaluating **Fasentin** for further investigation in angiogenesis-dependent diseases.

### Introduction to Angiogenesis and Fasentin

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in oncology and other diseases. **Fasentin** is a synthetic compound initially identified for its role in modulating glucose transporters GLUT-1 and GLUT-4.[1][2] However, recent studies have revealed its potent antiangiogenic effects, which are notably independent of its impact on glucose metabolism.[1][2] **Fasentin** exerts its anti-angiogenic activity by inhibiting the proliferation, differentiation, and invasion of endothelial cells.[1][2]

### Mechanism of Action: Fasentin vs. Suramin

**Fasentin**'s anti-angiogenic mechanism in endothelial cells is linked to the inhibition of key signaling pathways that regulate cell growth and survival. In contrast, Suramin, a polysulfonated naphthylurea, is known to inhibit angiogenesis by interfering with the binding of



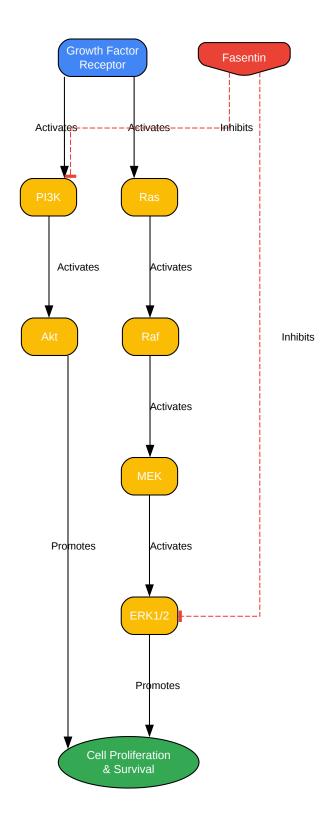


various growth factors, most notably Vascular Endothelial Growth Factor (VEGF), to their receptors.

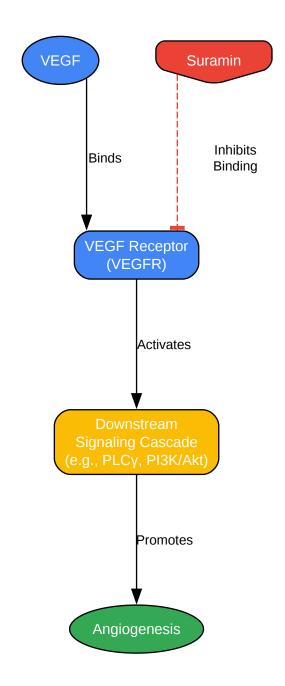
### **Fasentin Signaling Pathway**

**Fasentin** has been shown to affect the ERK1/2 and PI3K/Akt signaling pathways in endothelial cells.[2] These pathways are crucial for endothelial cell proliferation and survival. By inhibiting these pathways, **Fasentin** effectively halts the angiogenic process.

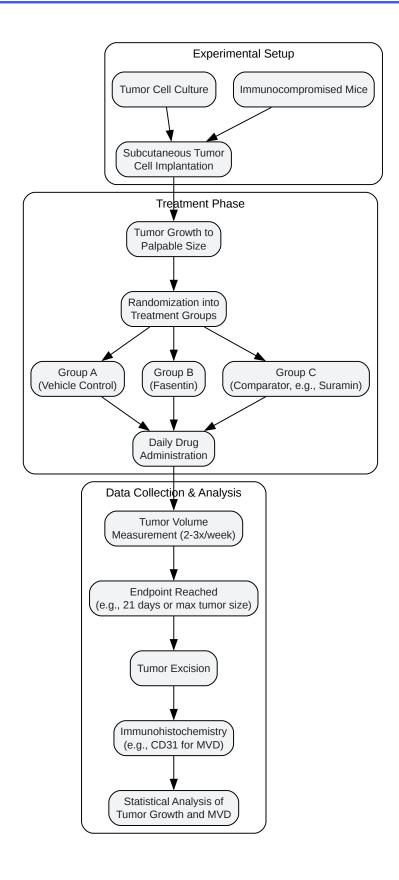












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### References

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